Dimethyl chloro ethoxy silane

Description

The Significance of Organosilicon Compounds in Contemporary Synthetic and Materials Chemistry

Organosilicon compounds, characterized by carbon-silicon bonds, are fundamental building blocks in synthetic and materials chemistry. bohrium.com They are integral to the creation of a wide array of materials due to their unique properties, such as thermal stability, chemical inertness, and flexibility. iust.ac.ir These compounds serve as crucial synthetic intermediates, enabling the construction of complex molecular architectures. bohrium.comresearchgate.net Their versatility is demonstrated in their use as protecting groups in organic synthesis, precursors for advanced polymers, and even as catalysts in various chemical transformations. bohrium.comresearchgate.net The field of organosilicon chemistry has seen significant growth, transitioning from academic curiosity to widespread application in materials science, pharmaceuticals, and electronics. bohrium.comiust.ac.ir

Overview of Silanes as Versatile Precursors for Functional Materials

Silanes, compounds containing a silicon atom bonded to various organic or inorganic groups, are exceptionally versatile precursors for the development of functional materials. iust.ac.irresearchgate.net Their ability to form stable bonds with a variety of elements, including carbon, oxygen, and nitrogen, allows for the synthesis of a diverse range of structures like siloxanes, silanols, and silsesquioxanes. iust.ac.ir This adaptability makes them essential in creating materials with tailored properties. For instance, they are used to produce water-resistant coatings, adhesives, and sealants. iust.ac.irontosight.ai In the realm of advanced materials, silanes are employed in the fabrication of silica (B1680970) monoliths, aerogels, and as coupling agents to enhance the compatibility between organic polymers and inorganic fillers in composites. researchgate.netrsc.orgrussoindustrial.ru The functional groups attached to the silicon atom can be precisely chosen to control the reactivity and final properties of the material, making silanes a cornerstone of modern materials science. researchgate.netrussoindustrial.ru

Theoretical Frameworks Governing Silicon-Based Reactivity

The reactivity of silicon-based compounds is governed by several key theoretical principles that differentiate it from carbon chemistry. Silicon's greater electropositivity compared to carbon results in more polarized bonds with non-metals, making them more susceptible to nucleophilic and electrophilic attack. nih.gov Unlike carbon, silicon has a greater capacity to expand its coordination sphere, readily forming hypervalent compounds with five or six coordinate structures. nih.govopen.ac.uk Theoretical models, such as those involving trigonal bipyramidal intermediates, are used to explain the stereochemistry of nucleophilic substitution at silicon, which can proceed with either retention or inversion of configuration depending on the nature of the nucleophile and leaving group. open.ac.uk The relative apicophilicity (the tendency of a substituent to occupy an apical position in a trigonal bipyramidal geometry) of different groups, such as chlorine being more apicophilic than fluorine, plays a crucial role in determining the reaction pathway. open.ac.uk Furthermore, computational studies, including Density Functional Theory (DFT), are employed to investigate reaction mechanisms, predict infrared spectra, and understand the energetics of silicon-based reactions. chemrxiv.org

Historical Context and Evolution of Research on Chlorinated Ethoxysilanes

The study of chlorinated silanes has a rich history that laid the foundation for the development of organosilicon chemistry. The first organochlorosilane was synthesized by Charles Friedel and James Crafts in 1863. wikipedia.org The pioneering work of Frederic Kipping in the early 20th century, utilizing Grignard reagents to create alkyl and aryl silanes, significantly advanced the field. wikipedia.org The discovery of the "direct process" by Eugene Rochow in the 1940s, a method for the direct synthesis of organochlorosilanes from elemental silicon and alkyl chlorides, was a revolutionary development that enabled large-scale production. colab.ws While much of the early focus was on organochlorosilanes, the development of alkoxysilanes, including chlorinated ethoxysilanes, gained prominence with the rise of silicone polymers in the mid-20th century. These compounds offered tunable reactivity and hydrolytic stability, which were crucial for innovations in various materials. Over time, research has led to more refined and milder synthesis methods, moving away from harsh chlorination conditions to more controlled catalytic processes. The historical evolution reflects a continuous drive towards more efficient, scalable, and environmentally benign synthetic routes for these valuable chemical intermediates.

Dimethyl Chloro Ethoxy Silane (B1218182): A Detailed Profile

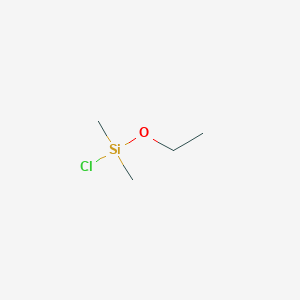

Dimethyl chloro ethoxy silane (CAS No. 1825-69-0) is a specific halogenated alkoxysilane with the chemical formula C₄H₁₁ClOSi. lookchem.comnih.gov It possesses a unique combination of a reactive chloro group and a hydrolyzable ethoxy group attached to a dimethylsilyl moiety. This dual functionality makes it a valuable intermediate in various chemical syntheses.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁ClOSi | lookchem.comnih.gov |

| Molecular Weight | 138.67 g/mol | nih.gov |

| CAS Number | 1825-69-0 | lookchem.comnih.gov |

| Appearance | Colorless liquid | siliconeoil.net |

| Vapor Pressure | 54.9 mmHg at 25°C | lookchem.com |

Synthesis and Reactivity

This compound can be synthesized through various routes, often involving the reaction of dichlorodimethylsilane (B41323) with ethanol (B145695). The presence of both a chlorine atom and an ethoxy group on the silicon center imparts a distinct reactivity profile. The Si-Cl bond is highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. Concurrently, the ethoxy group can undergo hydrolysis and condensation reactions, which is a cornerstone of sol-gel chemistry for the formation of silica-based materials. acs.org

The reactivity of the Si-Cl bond is generally higher than that of the Si-O bond in the ethoxy group, allowing for selective functionalization. For instance, it can react with amines, alcohols, and Grignard reagents to form new silicon-carbon or silicon-heteroatom bonds. google.com The ethoxy group's hydrolysis is typically catalyzed by either acid or base, leading to the formation of silanols (Si-OH), which can then condense to form siloxane (Si-O-Si) linkages. acs.org

Applications in Research

The dual reactivity of this compound makes it a versatile tool in chemical research. It is used as a protecting group for alcohols in organic synthesis. In materials science, it serves as a precursor for the synthesis of functionalized silica materials and silsesquioxanes. mdpi.com Its ability to act as a coupling agent allows for the modification of surfaces to improve adhesion between organic polymers and inorganic substrates. russoindustrial.ru Furthermore, it can be used in the preparation of custom silanes with specific functionalities for applications in areas such as chromatography and sensor technology. entegris.com

Structure

3D Structure

Properties

CAS No. |

1825-69-0 |

|---|---|

Molecular Formula |

C4H11ClOSi |

Molecular Weight |

138.67 g/mol |

IUPAC Name |

2-chloroethoxy(dimethyl)silane |

InChI |

InChI=1S/C4H11ClOSi/c1-7(2)6-4-3-5/h7H,3-4H2,1-2H3 |

InChI Key |

PMMUFUPUDGYQEL-UHFFFAOYSA-N |

SMILES |

CCO[Si](C)(C)Cl |

Canonical SMILES |

C[SiH](C)OCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Dimethyl Chloro Ethoxy Silane

Rational Design and Synthesis Approaches

The synthesis of dimethyl chloro ethoxy silane (B1218182), a key intermediate in silicone chemistry, is approached through various strategic routes. These methods are designed to efficiently introduce both chloro and ethoxy functionalities onto a silicon atom, often starting from more readily available silicon precursors. The rational design of these synthetic pathways considers factors such as precursor availability, reaction conditions, and selectivity towards the desired product.

Direct Synthetic Routes to Chloroethoxydimethylsilanes

The direct synthesis of organosilicon compounds, famously known as the Müller-Rochow process, is a cornerstone of the silicone industry. semanticscholar.orgmdpi.com This industrial process typically involves the reaction of elemental silicon with alkyl chlorides in the presence of a copper catalyst to produce methylchlorosilanes. researchgate.net While this process is primarily aimed at producing species like dimethyldichlorosilane, variations of direct synthesis can be adapted to introduce alkoxy groups.

A direct, chlorine-free route to alkoxysilanes involves the reaction of silicon with alcohols. semanticscholar.org For instance, tetramethoxysilane was synthesized by Rochow through the reaction of silicon with methanol over a copper catalyst at 280 °C. semanticscholar.orgmdpi.com This concept can be extended to the synthesis of chloroethoxydimethylsilanes by carefully controlling the reactants and conditions. A potential direct route could involve the co-feeding of an ethylating agent (like ethyl chloride or ethanol) and a chlorinating agent with silicon in a catalyzed reaction, although this is less common than stepwise functionalization.

More recent "green" approaches focus on mechanochemical methods. For example, a gram-scale synthesis of methylmethoxysilanes has been achieved through the direct reaction of silicon with dimethyl ether in a high-pressure mechanochemical reactor, using CuCl as a catalyst and Sn and Zn as promoters. rsc.org This highlights the potential for developing direct, solvent-free methods for related functionalized silanes.

Transformations from Related Silicon Precursors

A more common and controlled approach to synthesizing dimethyl chloro ethoxy silane involves the transformation of existing silicon compounds. This allows for a stepwise and often more selective introduction of the desired functional groups.

Alcoholysis of Chlorosilanes for Ethoxy Group Introduction

The reaction of chlorosilanes with alcohols, or alcoholysis, is a fundamental method for introducing alkoxy groups onto a silicon center. The reaction of dimethyldichlorosilane with ethanol (B145695) is a primary route to obtaining ethoxy-substituted silanes. google.com This reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the ethanol molecule attacks the electrophilic silicon atom, leading to the displacement of a chlorine atom.

The stoichiometry of the reaction can be controlled to favor the formation of either chloro(ethoxy)dimethylsilane or diethoxydimethylsilane. By using a limited amount of ethanol, the reaction can be stopped at the monosubstitution stage to yield the desired chloro(ethoxy)dimethylsilane. The reaction typically produces hydrogen chloride (HCl) as a byproduct, which may need to be neutralized or removed to drive the reaction to completion and prevent side reactions. google.com

Reaction Scheme: (CH₃)₂SiCl₂ + C₂H₅OH → (CH₃)₂Si(OC₂H₅)Cl + HCl

The process can be influenced by various factors, including temperature, pressure, and the presence of an HCl scavenger like urea or an amine. google.com

| Reactants | Solvent | Temperature (°C) | Catalyst/Additive | Primary Product | Yield (%) |

|---|---|---|---|---|---|

| (CH₃)₂SiCl₂ + C₂H₅OH | None | < 60 | Urea | (CH₃)₂Si(OC₂H₅)₂ | 82.2 - 83.2 |

| (CH₃)₂SiCl₂ + C₂H₅OH | n-hexane | Room Temp | Pyridine | (CH₃)₂Si(OC₂H₅)Cl | Not specified |

Halogenation of Ethoxysilanes

An alternative synthetic strategy involves starting with an ethoxysilane (B94302) and introducing a chlorine atom. This can be achieved through halogenation reactions. For example, diethoxydimethylsilane can be selectively halogenated to replace one of the ethoxy groups with a chlorine atom.

Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be employed for this transformation. The mechanism involves the activation of the ethoxy group, making it a better leaving group, followed by nucleophilic attack by the chloride ion. The choice of halogenating agent and reaction conditions is crucial to control the degree of halogenation and avoid unwanted side products.

Reaction Scheme: (CH₃)₂Si(OC₂H₅)₂ + SOCl₂ → (CH₃)₂Si(OC₂H₅)Cl + SO₂ + C₂H₅Cl

Chloro-Ethoxy Group Exchange Dynamics and Equilibrium Studies

The synthesis of chloro(ethoxy)dimethylsilane is often governed by a dynamic equilibrium involving the redistribution of chloro and ethoxy groups on the silicon center. This is particularly relevant in reactions where both dimethyldichlorosilane and diethoxydimethylsilane are present. This redistribution, often referred to as a scrambling reaction, can be represented by the following equilibrium:

(CH₃)₂SiCl₂ + (CH₃)₂Si(OC₂H₅)₂ ⇌ 2 (CH₃)₂Si(OC₂H₅)Cl

This equilibrium can be influenced by catalysts, temperature, and the relative concentrations of the reactants. Understanding the thermodynamics and kinetics of this exchange is critical for optimizing the yield of the desired mixed-substituent silane. Catalysts such as Lewis acids can facilitate this exchange by coordinating to the chloro or ethoxy groups, thereby weakening the Si-Cl or Si-O bond and promoting ligand exchange.

Catalytic Strategies in the Synthesis of Functionalized Silanes

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of silane synthesis. mdpi.comdocumentsdelivered.comdtic.mil In the context of producing chloro(ethoxy)dimethylsilane, catalysts can be employed in several of the aforementioned synthetic routes.

For the alcoholysis of chlorosilanes, while the reaction can proceed without a catalyst, bases are often added to scavenge the HCl produced. However, true catalysts, such as solid-base catalysts (e.g., KF/Al₂O₃, MgO), can also mediate the formation of Si-O bonds. researchgate.net

In the context of direct synthesis, the copper catalyst is fundamental. mdpi.com The development of more advanced catalytic systems, including the use of promoters and different support materials, continues to be an active area of research to improve selectivity and reaction rates. semanticscholar.org For instance, bifunctional catalysts are being explored to trigger multiple desired reactions simultaneously. mdpi.com

Transesterification catalysts, such as tin compounds (e.g., dibutyldiacetoxytin) and titanates, are effective in promoting the reaction of ethoxy silanes. gelest.comresearchgate.net These catalysts can be particularly useful in reactions involving the exchange of alkoxy groups or the reaction of ethoxysilanes with other functional groups.

The table below summarizes various catalytic approaches relevant to the synthesis of functionalized silanes.

| Reaction Type | Catalyst/Catalytic System | Function | Example Application |

|---|---|---|---|

| Direct Synthesis | Copper (Cu) with promoters (e.g., Zn, Sn) | Facilitates the reaction between silicon and organic halides/alcohols. | Müller-Rochow process for methylchlorosilanes. mdpi.comresearchgate.net |

| Alcoholysis | Solid-base catalysts (KF/Al₂O₃, MgO) | Mediates the formation of Si-O bonds. researchgate.net | Synthesis of alkoxysilanes from chlorosilanes. |

| Group Exchange/Redistribution | Lewis acids (e.g., AlCl₃) | Promotes the scrambling of substituents on silicon. | Equilibration of dichlorodimethylsilane (B41323) and diethoxydimethylsilane. |

| Transesterification | Tin compounds, Titanates | Catalyzes the exchange of alkoxy groups. gelest.comresearchgate.net | Reaction of ethoxysilanes. |

Reaction Condition Optimization for High Yield and Selectivity

The primary synthesis of this compound is achieved through the controlled alcoholysis of dimethyldichlorosilane (DMCS) with ethanol. The reaction involves the substitution of one chlorine atom with an ethoxy group. Achieving high yield and selectivity for the monochloro, monoethoxy product is paramount, as the reaction can proceed further to yield the diethoxy-substituted silane, dimethyldiethoxysilane.

Optimization of reaction conditions is critical for maximizing the desired product. Key parameters that are manipulated include temperature, pressure, reactant stoichiometry, and the removal of byproducts. A common industrial approach involves reacting dimethyldichlorosilane with ethanol at a controlled temperature, typically below 60°C, to manage the exothermic nature of the reaction. google.com The reaction is often conducted under reduced pressure, which can help in removing the hydrogen chloride (HCl) gas produced as a byproduct, thereby driving the equilibrium towards the products. google.com

Below is a table summarizing the impact of various reaction conditions on the synthesis of related ethoxysilanes from dimethyldichlorosilane, which provides a model for optimizing this compound production.

| Parameter | Condition | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Temperature | Maintained below 60°C | Controls exothermicity, minimizes side reactions and decomposition. | google.com |

| Pressure | Slight vacuum (-100mm to -200mm Hg) | Facilitates removal of HCl gas, shifting equilibrium to favor product formation. | google.com |

| Reactant Ratio (Ethanol:DMCS) | Controlled, slightly substoichiometric for monochloro product | Crucial for selectivity. Excess ethanol favors the formation of dimethyldiethoxysilane. | google.com |

| HCl Scavenger (e.g., Urea) | Added to the reaction mixture | Neutralizes HCl byproduct, preventing acid-catalyzed side reactions and improving yield. | google.com |

| Reaction Time | Typically 1.5 to 2 hours for addition | Optimized to ensure complete reaction while minimizing the formation of undesired byproducts. | google.com |

Advanced Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanism is crucial for the rational design of catalysts and the fine-tuning of reaction conditions. The formation of this compound from dimethyldichlorosilane and ethanol is generally understood to proceed via a nucleophilic substitution at the silicon center.

Kinetic studies provide quantitative insight into the rates and mechanisms of chemical reactions. For the formation of alkoxysilanes, the kinetics are influenced by factors such as catalyst presence, pH, solvent, and temperature. nih.gov The reaction mechanism for the alcoholysis of chlorosilanes is analogous to the hydrolysis of alkoxysilanes, which has been studied more extensively.

The polymerization and hydrolysis of related compounds like dimethyl diethoxy silane (DMDEOS) have been investigated, often showing a dependence on pH, with catalysis occurring in both acidic and alkaline media. nih.govgelest.com For instance, the hydrolysis constant for DMDEOS was found to vary significantly with pH. nih.gov These studies suggest that the formation of the Si-O bond is a critical rate-determining step. The reaction mechanism is often proposed to be a bimolecular nucleophilic substitution (SN2-Si). nih.gov

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the kinetics of these reactions in real-time by tracking the concentration of reactants and products. researchgate.netresearchgate.net

The following table presents kinetic data for the hydrolysis of a related compound, dimethyldiethoxysilane (DMDEOS), which serves as a model for understanding the reactivity of the silicon center in this compound.

| Compound | Condition | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Dimethyl diethoxy silane (DMDEOS) | Acidic Medium (pH 2 to 5) | Hydrolysis Constant (kh) | 0 to 0.6 M-1 min-1 | nih.gov |

| Methyltriethoxy silane (MTES) | pH 3.134 | Activation Energy (Ea) | 57.61 kJ mol-1 | nih.gov |

| Methyltriethoxy silane (MTES) | pH 3.83 | Activation Energy (Ea) | 97.84 kJ mol-1 | nih.gov |

The SN2-Si mechanism proposed for the synthesis of this compound involves the formation of a high-energy transition state or intermediate. nih.gov In this mechanism, the nucleophilic oxygen atom of ethanol attacks the electrophilic silicon atom of dimethyldichlorosilane. This attack leads to a pentacoordinate silicon species, which is often described as having a trigonal bipyramidal geometry. nih.govsoci.org

In this transition state, the incoming ethoxy group and the outgoing chlorine atom occupy the apical positions of the trigonal bipyramid. The ability of silicon to expand its coordination shell to accommodate five (or even six) substituents is a key feature of its chemistry, facilitated by the accessibility of its 3d orbitals. soci.org Electronegative substituents on the silicon atom, such as chlorine, lower the energy of these orbitals and make the formation of such hypervalent intermediates more favorable. soci.org

Theoretical and computational chemistry studies are invaluable for analyzing these transition states. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the energy barriers for different potential reaction pathways. For related organosilicon reactions, transition state energy barriers have been calculated to be in the range of 5.7 to 15.8 kcal/mol, indicating relatively facile reactions under appropriate conditions. researchgate.net Such analyses help confirm the most plausible reaction mechanism by identifying the lowest energy pathway from reactants to products.

Chemical Reactivity and Transformative Chemistry of Dimethyl Chloro Ethoxy Silane

Hydrolytic and Condensation Behavior

The presence of both chloro and ethoxy groups, which are susceptible to hydrolysis, is a defining characteristic of dimethyl chloro ethoxy silane's chemical behavior. The hydrolysis process is typically the initial step in the formation of silicone polymers (polysiloxanes).

The hydrolysis of dimethyl chloro ethoxy silane (B1218182) proceeds in a stepwise manner when exposed to water. The silicon-chlorine (Si-Cl) bond is significantly more reactive and hydrolyzes rapidly compared to the silicon-ethoxy (Si-OC2H5) bond. The initial reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the chloride ion and the formation of hydrogen chloride (HCl) as a byproduct. This first step yields an ethoxydimethylsilanol intermediate.

Reaction Step 1: Hydrolysis of the Chloro Group (CH₃)₂Si(OC₂H₅)Cl + H₂O → (CH₃)₂Si(OC₂H₅)OH + HCl

Following the rapid hydrolysis of the chloro group, the ethoxy group can also undergo hydrolysis, a reaction that can be catalyzed by the acidic (HCl) conditions generated in the first step or by the addition of an external acid or base catalyst. nih.govinstras.com This second hydrolysis step replaces the ethoxy group with another hydroxyl group, yielding dimethylsilanediol (B41321). doubtnut.comdoubtnut.com

Reaction Step 2: Hydrolysis of the Ethoxy Group (CH₃)₂Si(OC₂H₅)OH + H₂O ⇌ (CH₃)₂Si(OH)₂ + C₂H₅OH

The resulting silanol (B1196071) intermediates, particularly dimethylsilanediol, are generally unstable and highly reactive, serving as the key building blocks for subsequent condensation reactions. gelest.com

The silanol intermediates formed during hydrolysis readily undergo condensation polymerization. doubtnut.comdoubtnut.com In this process, two silanol groups react with each other to form a siloxane (Si-O-Si) bond, with the elimination of a water molecule. instras.com Since dimethylsilanediol is a difunctional monomer (containing two hydroxyl groups), its condensation leads to the formation of linear chains of repeating dimethylsiloxane units. doubtnut.comdoubtnut.com

Condensation Reaction: n (CH₃)₂Si(OH)₂ → [-(CH₃)₂Si-O-]n + n H₂O

This polymerization can result in a range of products, from short-chain linear oligomers (oligosiloxanes) to high-molecular-weight polymers (polysiloxanes). instras.com The final molecular weight and structure of the resulting polymer can be influenced by reaction conditions such as temperature, pH, and catalyst concentration. While acid catalysis is often preferred for preparing linear and branched polysiloxanes, base catalysis can also be used. instras.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Bond | Relative Reactivity in Hydrolysis | Initial Hydrolysis Product |

|---|---|---|---|

| Chloro | Si-Cl | High | Ethoxydimethylsilanol |

| Ethoxy | Si-O-C | Lower | Dimethylsilanediol |

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is electrophilic and is susceptible to attack by nucleophiles. This reactivity is central to its use as a synthetic intermediate. The mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2). nih.govugto.mx

The highly polar and labile Si-Cl bond is the primary site for nucleophilic attack. A wide variety of nucleophiles can displace the chloride ion to form new silicon-element bonds. libretexts.org Common nucleophilic substitution reactions include:

Alcoholysis: Reaction with alcohols (R'OH) yields dialkoxydimethylsilanes.

Aminolysis: Reaction with primary or secondary amines (R'₂NH) yields aminosilanes.

Reactions with Organometallic Reagents: Reagents like Grignard reagents (R'MgX) or organolithium compounds (R'Li) can introduce additional organic groups, forming new silicon-carbon bonds.

The ethoxy group can also act as a leaving group in nucleophilic substitution reactions, although it is less reactive than the chloro group. These reactions typically require more forcing conditions or specific catalysts.

The rate of nucleophilic substitution at the silicon center is governed by both steric and electronic effects. nih.gov

Electronic Factors: The electronegative chlorine and oxygen atoms attached to the silicon create a partial positive charge on the silicon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. The chlorine atom, being a strong electron-withdrawing group, makes the silicon center more reactive than in a corresponding dialkoxysilane.

Steric Factors: The rate of reaction is sensitive to steric hindrance. researchgate.net The two methyl groups and the ethoxy group attached to the silicon atom create a sterically crowded environment. Bulkier nucleophiles will react more slowly than smaller ones due to increased steric repulsion in the transition state. umn.edunih.gov Similarly, the steric bulk of the alkoxy group itself influences reactivity; for instance, methoxysilanes generally hydrolyze 6-10 times faster than the corresponding ethoxysilanes due to the smaller size of the methoxy (B1213986) group. gelest.com

Table 2: Factors Influencing Nucleophilic Substitution at the Silicon Center

| Factor | Influence on this compound | Effect on Reaction Rate |

|---|---|---|

| Electronic | Electronegative Cl and O atoms increase the electrophilicity of Si. | Increases susceptibility to nucleophilic attack. |

| Steric | Two methyl groups and one ethoxy group create steric bulk around the Si atom. | Decreases the rate of reaction, especially with bulky nucleophiles. |

| Leaving Group | The chloride ion (Cl⁻) is an excellent leaving group. The ethoxide ion (C₂H₅O⁻) is a poorer leaving group. | Reactions involving the displacement of Cl⁻ are significantly faster. |

Reductive Transformations Mediated by Silicon Hydrides and Halosilanes

Silicon hydrides, often in combination with activators, are versatile reducing agents in organic synthesis. thermofisher.com Halosilanes, including chlorosilanes, can participate in these transformations, sometimes acting as both a hydride source and a Lewis acid. itu.edu.trresearchgate.net

Polyether Synthesis through Reductive Etherification

A significant application of this reactivity is in the synthesis of polyethers via the reductive etherification of carbonyl compounds. itu.edu.trresearchgate.net This strategy involves the reaction of aldehydes or ketones with a silane reducing agent in the presence of a Brønsted or Lewis acid to form ether linkages. itu.edu.trresearchgate.net This method has been successfully applied to produce polyethers with controlled structures. itu.edu.trresearchgate.net

Notably, chlorodimethylsilane (B94632) has been shown to be highly effective in this process, functioning as both the reducing agent and the Lewis acid catalyst. itu.edu.trresearchgate.net This dual role streamlines the reaction setup. The reaction proceeds by activating a carbonyl group, followed by hydride delivery from the silane and subsequent reaction with an alcohol or silyl (B83357) ether to form the ether bond. This methodology has been used for both self-polymerization of dialdehydes and for creating alternating copolymers by reacting dialdehydes with diols or bis(trimethylsilyl) ethers. itu.edu.trresearchgate.net

Cross-Coupling Reactions Involving Silicon-Carbon Bond Formation

Silicon-based cross-coupling reactions have become a powerful and environmentally benign method for forming carbon-carbon bonds, offering a non-toxic alternative to other organometallic reagents. rsc.org These reactions typically involve the palladium- or nickel-catalyzed coupling of an organosilicon reagent with an organic electrophile. rsc.orggelest.com

The key to a successful silicon-based cross-coupling is the activation of the silicon reagent to facilitate the crucial transmetalation step. rsc.org While this compound itself is not the typical coupling partner, it serves as a precursor to various reactive organosilicon species. For example, it can be converted into organosilanols, silanolates, or fluorosilanes, which are highly effective in cross-coupling. gelest.comgelest.com

Recent advances have demonstrated that even unactivated secondary and tertiary alkyl halides can undergo cross-coupling with silicon nucleophiles. nih.govorganic-chemistry.org Nickel catalysts, such as NiBr₂·diglyme, have been shown to be particularly effective, enabling the formation of C(sp³)–Si bonds under mild conditions without the need for an added ligand. nih.govorganic-chemistry.org The active silicon nucleophile in these reactions is often a silylzinc halide, which can be prepared from a corresponding halosilyl precursor. nih.gov

| Catalyst | Electrophile | Silicon Reagent Type | Key Feature |

| Palladium | Aryl/Vinyl Halides | Organosilanols, Fluorosilanes | High functional group tolerance |

| Nickel | Unactivated Alkyl Halides | Silylzinc Halides | Forms C(sp³)–Si bonds under mild conditions |

Integration into Protecting Group Strategies in Complex Organic Synthesis

Silyl ethers are among the most widely used protecting groups for alcohols in modern organic synthesis due to their ease of formation, stability under a range of conditions, and selective removal. thermofisher.comutsouthwestern.edu Reagents like this compound can be used to introduce silyl protecting groups onto hydroxyl functions.

The introduction of the silyl group is typically achieved by reacting the alcohol with the silyl chloride in the presence of a non-nucleophilic base, such as imidazole (B134444) or 2,6-lutidine, in an aprotic solvent. utsouthwestern.edu The primary role of the base is to neutralize the HCl generated during the reaction.

An ideal protecting group should meet several criteria: it should be introduced efficiently, be stable to subsequent reaction conditions, and be removed selectively under specific, mild conditions. uchicago.edu The stability of a silyl ether is largely dependent on the steric bulk of the substituents on the silicon atom. While the dimethyl ethoxy silyl group is not as common as bulky groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), its reactivity and stability profile can be tailored for specific synthetic steps. The ethoxy group can also influence the removal conditions compared to a simple alkyl or aryl substituent. The selective deprotection of different silyl ethers within the same molecule is a powerful strategy in the synthesis of complex natural products. thermofisher.com

Advanced Analytical and Spectroscopic Characterization of Dimethyl Chloro Ethoxy Silane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Dimethyl chloro ethoxy silane (B1218182). By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, it is possible to map the precise atomic connectivity and chemical environment within the molecule.

One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and silicon atoms in the molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the electronegativity of neighboring atoms and groups.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons attached to the silicon, and the methylene and methyl protons of the ethoxy group. The methyl protons on the silicon (Si-CH₃) would appear as a singlet in the upfield region. The ethoxy group would present as a quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃), a result of spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum will display three signals corresponding to the three unique carbon environments: the silicon-bound methyl groups, the ethoxy methylene carbon, and the ethoxy methyl carbon. The chemical shifts are influenced by the proximity to the electropositive silicon and electronegative oxygen and chlorine atoms.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying organosilicon compounds. ucsb.eduresearchgate.net The chemical shift of the central silicon atom in Dimethyl chloro ethoxy silane is diagnostic of its substitution pattern. The presence of two methyl groups, one ethoxy group, and one chlorine atom creates a specific electronic environment around the silicon nucleus, resulting in a characteristic chemical shift. Studies on various alkoxysilanes have shown that the degree of hydrolysis and condensation can be monitored effectively using ²⁹Si NMR, although for the pure compound, a single resonance is expected. researchgate.netacs.org

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Si-CH₃ | 0.4 - 0.8 | Singlet |

| ¹H | -O-CH₂ -CH₃ | 3.7 - 3.9 | Quartet |

| ¹H | -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |

| ¹³C | Si-C H₃ | -2 - 2 | - |

| ¹³C | -O-C H₂-CH₃ | 58 - 62 | - |

| ¹³C | -O-CH₂-C H₃ | 17 - 19 | - |

| ²⁹Si | (C H₃)₂Si (Cl)OC H₂C H₃ | -10 - 5 | - |

Note: Predicted values are based on established chemical shift ranges for similar functional groups in organosilicon compounds.

To confirm the assignments made from 1D NMR spectra and to establish the precise bonding framework, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the connectivity within the ethoxy group. It would show a cross-peak between the signals of the methylene (-CH₂-) and methyl (-CH₃) protons, confirming they are coupled and thus part of the same ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would show correlations between the Si-CH₃ protons and their corresponding carbon signal, the -O-CH₂- protons and their carbon signal, and the terminal -CH₃ protons and their carbon signal, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would be expected between the Si-CH₃ protons and the silicon-bound carbon, and importantly, between the methylene protons (-O-CH₂-) of the ethoxy group and the silicon atom (if observed through ²⁹Si-HMBC) or its attached carbons, definitively proving the Si-O-C linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups within a molecule by probing their vibrational modes (stretching, bending, rocking). gelest.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the various bonds present. The Si-O-C linkage gives rise to a very strong and prominent asymmetric stretching band. researchgate.net Other key absorptions include C-H stretching and bending, and Si-C stretching. The Si-Cl stretch is also a diagnostically important feature.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, bonds that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For this compound, the Si-Cl and Si-C symmetric stretching vibrations are often strong and easily identifiable in the Raman spectrum. ineosopen.orgrsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 2980 - 2850 | Strong | Strong | C-H Asymmetric & Symmetric Stretching (in CH₃ and CH₂ groups) |

| 1460 - 1380 | Medium | Medium | C-H Bending (in CH₃ and CH₂ groups) |

| 1265 - 1255 | Strong | Medium | Si-CH₃ Symmetric Bending (Umbrella mode) |

| 1100 - 1050 | Very Strong | Weak | Si-O-C Asymmetric Stretching |

| 840 - 780 | Strong | Strong | Si-C Stretching & CH₃ Rocking |

| 550 - 460 | Medium-Strong | Strong | Si-Cl Stretching |

Note: Frequencies are based on established correlation tables for organosilicon compounds. gelest.comresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, M⁺ and (M+2)⁺, with a characteristic intensity ratio of 3:1.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for organosilanes include the loss of alkyl groups, alkoxy groups, and halogen atoms. libretexts.orgchemguide.co.uk For this compound, key fragmentation events would include:

Loss of a methyl group (-CH₃): This is a very common pathway for silicon-containing compounds, leading to a stable [M-15]⁺ ion.

Loss of an ethyl group (-C₂H₅): Cleavage within the ethoxy group can lead to an [M-29]⁺ ion.

Loss of an ethoxy group (-OC₂H₅): This results in the [M-45]⁺ ion, (CH₃)₂SiCl⁺.

Loss of a chlorine atom (-Cl): This leads to the [M-35]⁺ and [M-37]⁺ ions.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description of Fragmentation |

| 140 | [(CH₃)₂Si(OC₂H₅)Cl]⁺ | Molecular Ion (M⁺) |

| 125 | [(CH₃)Si(OC₂H₅)Cl]⁺ | Loss of a methyl radical (M - CH₃) |

| 111 | [(CH₃)₂SiCl]⁺ | Loss of an ethyl radical from ethoxy group (M - C₂H₅) |

| 105 | [(CH₃)₂Si(OC₂H₅)]⁺ | Loss of a chlorine radical (M - Cl) |

| 95 | [(CH₃)₂SiCl]⁺ | Loss of an ethoxy radical (M - OC₂H₅) |

Note: The corresponding (Fragment+2) peaks would be observed for all chlorine-containing ions due to the ³⁷Cl isotope.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and crystallography are pivotal techniques for the precise determination of molecular structures in the solid state. Although this compound is a liquid at ambient temperatures, its crystal structure can be elucidated by growing a single crystal in-situ on a diffractometer at low temperatures. This analysis provides invaluable data on bond distances, bond angles, and intermolecular interactions within the crystal lattice, which are fundamental to understanding the compound's reactivity and physical behavior.

Table 1: Representative Crystallographic Data for Related Chlorosilanes

| Compound | Si-Cl Bond Length (Å) | Si-C Bond Length (Å) | Cl-Si-Cl Angle (°) | Reference |

| Trimethylchlorosilane | 2.0863 (9) | 1.843 - 1.845 (3) | N/A | researchgate.net |

| Dimethyldichlorosilane | N/A | N/A | 105.59 (6) | researchgate.net |

Surface-Sensitive Spectroscopies for Interfacial Analysis

The utility of this compound often lies in its ability to modify surfaces, creating thin films with tailored properties. Surface-sensitive spectroscopies are essential for characterizing these nanometer-scale layers, confirming their presence, and determining their chemical and physical characteristics.

X-ray Photoelectron Spectroscopy (XPS) of Modified Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for analyzing the elemental composition and chemical states of the top few nanometers of a surface. mdpi.comresearchgate.net When a substrate is treated with this compound, XPS can verify the covalent attachment of the silane layer and provide detailed chemical information.

High-resolution spectra of the core levels of silicon, carbon, and oxygen are particularly informative. The Si 2p spectrum can distinguish between silicon in the substrate (e.g., SiO₂ at ~103.0-103.5 eV) and silicon in the grafted silane layer, which appears at a lower binding energy (~102.2-102.3 eV), characteristic of Si-O-C or R-Si-O bonds. mdpi.comwiley.com The C 1s spectrum can be deconvoluted to identify the methyl (C-Si, C-H) and ethoxy (C-O) functionalities. The primary hydrocarbon peak appears around 285.0 eV, while the carbon atom single-bonded to oxygen in the ethoxy group is shifted to a higher binding energy of approximately 286.5 eV. Similarly, the O 1s spectrum can differentiate between oxygen in a silica (B1680970) substrate (Si-O-Si, ~532.5 eV) and oxygen within the ethoxy group of the silane. mdpi.com

Table 2: Typical XPS Binding Energies for Silane-Modified Surfaces

| Element | Orbital | Chemical Environment | Typical Binding Energy (eV) | Reference(s) |

| Si | 2p | R-Si -O (Silane Layer) | 102.2 - 102.3 | mdpi.comwiley.com |

| Si | 2p | Si O₂ (Substrate) | 103.0 - 103.5 | wiley.com |

| C | 1s | C -H, C -Si | ~285.0 | strath.ac.uk |

| C | 1s | C -O (Ethoxy) | ~286.5 | mdpi.com |

| O | 1s | Si-O -Si (Substrate) | ~532.6 | mdpi.com |

Spectroscopic Ellipsometry for Thin Film Characterization

Spectroscopic Ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films with sub-nanometer precision. researchgate.netgoogle.com It is ideally suited for characterizing the thin, often monolayer, films formed by this compound on various substrates. parksystems.comucf.edu

The technique measures the change in polarization of light upon reflection from a surface. By fitting the experimental data to an optical model, the thickness of the silane layer can be accurately determined. mpg.de For self-assembled monolayers, the thickness is typically in the range of a few nanometers, corresponding to the length of the molecule. parksystems.com The refractive index of such organosilane films in the visible range is generally found to be between 1.45 and 1.50. mpg.de Imaging ellipsometry, a related technique, can also be used to assess the homogeneity of the silane coating and identify defects or patterning artifacts on a microscopic scale. parksystems.com

Table 3: Typical Properties of Organosilane Thin Films Measured by Spectroscopic Ellipsometry

| Property | Typical Value Range | Reference(s) |

| Film Thickness | 0.5 - 10 nm | mdpi.comparksystems.com |

| Refractive Index (at 633 nm) | 1.45 - 1.50 | mpg.de |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry for separating and quantifying components in a mixture. For a reactive compound like this compound, these methods are vital for quality control and for understanding reaction kinetics.

Gas Chromatography (GC) is the most suitable method for the analysis of volatile chlorosilanes. nih.govdocumentsdelivered.com When coupled with a detector such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), GC can effectively separate this compound from common impurities like starting materials or other silane byproducts. wasson-ece.com For unambiguous identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique, as it provides structural information on the separated components. spectroscopyonline.com Due to the reactivity of chlorosilanes, especially their sensitivity to moisture, special care must be taken in sample handling and system setup to prevent degradation and ensure accurate results. wasson-ece.comresearchgate.net

While less common for volatile chlorosilanes, High-Performance Liquid Chromatography (HPLC) can be used for the analysis of less volatile derivatives or for monitoring reactions involving silanes. researchgate.net For example, silanes are used to create the chemically bonded stationary phases essential for reversed-phase HPLC. nbinno.comchromatographyonline.com This knowledge of silane-silica interactions can be applied to develop methods for analyzing reaction products of this compound.

Table 4: Chromatographic Techniques for the Analysis of this compound and Related Compounds

| Technique | Common Detector(s) | Primary Application | Key Information Provided | Reference(s) |

| Gas Chromatography (GC) | TCD, FID | Purity assessment and reaction monitoring of volatile compounds | Quantitative analysis of purity, separation from volatile impurities | nih.govwasson-ece.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Identification of impurities and reaction byproducts | Structural elucidation of unknown components | spectroscopyonline.com |

| High-Performance Liquid Chromatography (HPLC) | RI, ELSD, MS | Analysis of less volatile silane derivatives and reaction products | Separation and quantification of non-volatile species | researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net For Dimethyl chloro ethoxy silane (B1218182), a geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G**) would yield the lowest-energy three-dimensional structure. This calculation would provide precise bond lengths, bond angles, and dihedral angles.

Further DFT calculations could map out potential energy surfaces for processes like bond rotation or dissociation, identifying the energy barriers associated with these changes. While specific data for the target molecule is absent, studies on similar molecules like dichloromethylsilane (B8780727) have used DFT to calculate activation energies for reactions, demonstrating the utility of this approach. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometric Parameters for Dimethyl Chloro Ethoxy Silane This table is illustrative and does not represent published data.

| Parameter | Value |

|---|---|

| Si-Cl Bond Length | ~2.05 Å |

| Si-O Bond Length | ~1.63 Å |

| Si-C Bond Length | ~1.85 Å |

| Cl-Si-O Bond Angle | ~109.5° |

| O-Si-C Bond Angle | ~110.0° |

Ab Initio Methods for High-Accuracy Calculations

Ab Initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than standard DFT by more rigorously accounting for electron correlation. nih.gov These methods are computationally more demanding but are the gold standard for calculating precise electronic energies, ionization potentials, and electron affinities. For a relatively small molecule like this compound, high-accuracy single-point energy calculations on a DFT-optimized geometry could provide benchmark data for its thermodynamic properties. Studies on related ethers and siloxanes have employed these methods to achieve results in excellent agreement with experimental values. nih.govcapes.gov.br

Molecular Dynamics Simulations of Silane Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD can predict how this compound would behave in a condensed phase, such as in a solvent or near a surface. This would require the development of an accurate force field—a set of parameters describing the potential energy of the system. MD simulations could reveal information on solvation structure, diffusion coefficients, and the dynamics of self-assembly or interaction with other molecules.

Reaction Pathway Exploration and Transition State Characterization

Theoretical methods are crucial for mapping the step-by-step mechanism of chemical reactions. For this compound, a key reaction is its hydrolysis, where the Si-Cl bond is cleaved by water. Computational chemists would use methods like Synchronous Transit-Guided Quasi-Newton (STQN) to locate the transition state structure for this reaction. Frequency calculations on this structure would confirm it as a true transition state (characterized by a single imaginary frequency). The calculated energy of the transition state relative to the reactants would yield the activation energy barrier, a critical parameter for understanding reaction kinetics. researchgate.net

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemistry can predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ²⁹Si).

Reactivity descriptors, derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions, could be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the molecule.

Table 2: Hypothetical Predicted Spectroscopic and Reactivity Data for this compound This table is illustrative and does not represent published data.

| Property | Predicted Value |

|---|---|

| Key IR Stretch (Si-Cl) | ~470-550 cm⁻¹ |

| Key IR Stretch (Si-O-C) | ~1080-1110 cm⁻¹ |

| ²⁹Si NMR Chemical Shift | ~10-30 ppm |

| HOMO Energy | -9.5 eV |

| LUMO Energy | +1.2 eV |

Modeling of Interfacial Phenomena in Silane-Modified Systems

Alkoxysilanes and chlorosilanes are widely used to modify surfaces, such as silica (B1680970) or metal oxides. Computational modeling in this area would involve constructing a slab model of the surface (e.g., SiO₂) and simulating the adsorption and reaction of this compound on it. DFT calculations could determine the most stable adsorption geometries, calculate the binding energy between the silane and the surface, and model the chemical reaction that forms a covalent Si-O-Surface bond. This would provide molecular-level insights into how self-assembled monolayers are formed and structured.

Academic Applications of Dimethyl Chloro Ethoxy Silane in Materials Science and Enabling Technologies

Advanced Coupling Agent Formulations

As a coupling agent, Dimethyl chloro ethoxy silane (B1218182) plays a critical role in improving the durability and performance of a wide range of materials. Its ability to form stable covalent bonds at the interface between dissimilar materials makes it an invaluable additive in advanced formulations.

Enhancing Interfacial Adhesion in Composite Materials

In the field of composite materials, the interface between the reinforcing filler and the polymer matrix is often the weakest point. Dimethyl chloro ethoxy silane addresses this challenge by creating a strong chemical linkage between these two components. The ethoxy groups on the silane can hydrolyze to form silanol (B1196071) groups, which then condense with hydroxyl groups present on the surface of inorganic fillers like glass fibers or silica (B1680970) particles. Simultaneously, the chloro group can react with the polymer matrix, creating a robust and durable interface.

Table 1: Representative Data on the Effect of Silane Treatment on Interfacial Shear Strength (IFSS) of Glass Fiber/Epoxy Composites

| Treatment | Interfacial Shear Strength (MPa) | Percentage Improvement |

| Unsized Glass Fiber | 25 | - |

| Generic Chloro-Silane Sized Glass Fiber | 45 | 80% |

Note: This data is representative of the effects of chloro-functional silanes and is intended to illustrate the expected performance improvements. Specific values for this compound may vary.

Surface Priming for Diverse Substrates

The application of this compound as a primer is another critical area of its use as a coupling agent. When applied to a substrate, it forms a thin, reactive layer that promotes adhesion of subsequent coatings, adhesives, or sealants. This is particularly important for substrates that are inherently difficult to bond to, such as certain metals and polymers.

For metallic substrates like titanium and aluminum alloys, the silane primer can interact with the native oxide layer, forming stable metallo-siloxane bonds. This primed surface then presents the reactive chloro groups outward, which can covalently bond with the functional groups in the overlying organic material. Research on various silane primers has shown a significant increase in the bond strength of adhesives to metal surfaces after treatment.

Polymer Functionalization and Crosslinking Methodologies

This compound is not only used as an interfacial additive but also as a reactant to chemically modify the structure of polymers themselves. These modifications can impart new functionalities or create crosslinked networks with enhanced properties.

Grafting of Silane Moieties onto Polymer Backbones

The process of "grafting" involves attaching the this compound molecule directly onto the main chain of a polymer. This is typically achieved through a reaction between the chloro group of the silane and a reactive site on the polymer backbone. For example, polymers containing hydroxyl or amine groups can react with the chloro-silane under appropriate conditions.

This grafting process results in a polymer that has pendant ethoxysilane (B94302) groups. These functionalized polymers can then be used in a variety of applications. For instance, the presence of the silane moieties can improve the polymer's adhesion to inorganic surfaces or act as sites for further chemical reactions. The efficiency of the grafting reaction is a critical parameter and is influenced by factors such as the reaction temperature, time, and the concentration of the reactants.

Table 2: Theoretical Grafting Efficiency of Silanes on Polyolefin Backbones

| Polymer | Silane Type | Initiator | Grafting Efficiency (%) |

| Polyethylene | Vinyltrimethoxysilane | Peroxide | 85-95 |

| Polypropylene | Methacryloxypropyltrimethoxysilane | Peroxide | 80-90 |

Note: This table illustrates the typical grafting efficiencies achieved with other functional silanes on common polymers. The efficiency of grafting this compound would depend on the specific polymer and reaction conditions.

Development of Crosslinked Polymeric Networks

Polymers that have been functionalized with this compound can undergo a subsequent crosslinking reaction. In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional network structure.

This crosslinking process can significantly enhance the properties of the polymer, leading to improvements in:

Thermal stability: The strong siloxane bonds can increase the polymer's resistance to thermal degradation.

Mechanical strength: The crosslinked network restricts polymer chain movement, resulting in higher tensile strength and modulus.

Solvent resistance: The network structure can reduce the polymer's susceptibility to swelling and dissolution in organic solvents.

The density of the crosslinks, which is a key factor determining the final properties of the material, can be controlled by adjusting the amount of grafted silane and the curing conditions.

Surface Engineering for Controlled Surface Properties

Beyond its role in bulk material modification, this compound is a powerful tool for the precise engineering of surface properties. By forming a self-assembled monolayer (SAM) or a thin film on a substrate, it can be used to tailor the surface energy, wettability, and reactivity of a material.

The process of surface modification with this compound involves the reaction of its ethoxy groups with hydroxyl groups on the substrate surface, leading to the formation of a covalent bond. The dimethyl groups and the chloro group of the silane are then oriented away from the surface, dictating the new surface properties.

For example, the presence of the chloro-functional group can be used to create a reactive surface for the subsequent attachment of other molecules, such as biomolecules or polymers, through nucleophilic substitution reactions. This allows for the creation of functionalized surfaces with specific chemical or biological activities.

The change in surface properties after treatment with a silane can be quantified by measuring the contact angle of a liquid, such as water, on the surface. A change in the contact angle indicates an alteration of the surface energy.

Table 3: Expected Contact Angle Changes on a Glass Surface After Treatment

| Surface Treatment | Water Contact Angle (°) | Surface Character |

| Untreated Glass | < 20 | Hydrophilic |

| Treated with this compound | 70-80 (Estimated) | More Hydrophobic |

Note: The contact angle value for the treated surface is an estimation based on the expected orientation of the dimethyl groups at the surface, which would increase its hydrophobicity compared to the clean glass surface.

Preparation of Chemically Modified Surfaces

The modification of material surfaces is crucial for controlling properties such as wetting, adhesion, and biocompatibility. This compound serves as an effective reagent for this purpose, capable of forming robust covalent bonds with a variety of substrates.

The primary mechanism for surface modification involves the reaction of the silane with hydroxyl (-OH) groups present on the surface of materials like silica, glass, metal oxides, and other ceramics. The process can proceed through two main pathways, leveraging either the chloro or the ethoxy group. The chlorosilane moiety provides a highly reactive site for rapid surface grafting. The silicon-chlorine bond readily reacts with surface silanols (Si-OH), forming a stable siloxane (Si-O-Si) bond and releasing hydrogen chloride (HCl) as a byproduct.

Alternatively, the ethoxy group can undergo hydrolysis in the presence of surface moisture or an external water source to form a silanol group (Si-OH). This silanol can then condense with surface hydroxyls, forming a siloxane linkage and releasing ethanol (B145695). While the reaction of the ethoxy group is generally slower than that of the chloro group, it offers a milder reaction pathway with a less corrosive byproduct. The dual functionality of this compound allows for a two-stage reaction or provides flexibility in choosing reaction conditions based on the substrate's sensitivity and the desired reaction rate. This ability to tailor surface chemistry is fundamental in fields ranging from chromatography to microelectronics.

Fabrication of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate, providing a method for engineering surface properties at the molecular level. This compound is a suitable precursor for the formation of SAMs due to its single chloro and ethoxy functionalities attached to a dimethylsilyl head group.

The formation of SAMs using this silane typically proceeds by chemisorption onto a hydroxylated surface. The reactive chloro group serves as the primary anchor to the substrate, forming a covalent Si-O bond. The dimethyl groups attached to the silicon atom influence the packing density and ordering of the monolayer. Unlike trifunctional silanes which can polymerize in solution and on the surface, the monofunctional nature of the chloro group in this context (assuming the ethoxy group is less reactive under anhydrous conditions) helps to control the formation of a true monolayer.

Research on related dimethylchlorosilanes has shown that these molecules can form well-defined monolayers. The properties of the resulting SAM can be precisely controlled by adjusting deposition conditions such as solvent, temperature, and precursor concentration. The ethoxy group on the this compound molecule can potentially influence the intermolecular interactions within the SAM or offer a secondary site for further chemical modification after the initial monolayer has been formed.

Table 1: Comparative Properties of Silane Precursors for SAM Formation

| Precursor Type | Reactivity with -OH | Byproduct | Monolayer Quality | Control over Polymerization |

|---|---|---|---|---|

| Monochlorosilane | High | HCl | High | Excellent |

| Monoalkoxysilane | Moderate | Alcohol | High | Excellent |

| Trichlorosilane | Very High | HCl | Variable | Prone to polymerization |

| Trialkoxysilane | Low to Moderate | Alcohol | Variable | Prone to polymerization |

Precursor Chemistry for Deposition Techniques

The volatility and thermal reactivity of this compound make it a candidate as a precursor molecule for vapor-phase deposition techniques used to create thin films with specific properties.

Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials, typically thin films. The process involves the reaction or decomposition of a volatile precursor on a heated substrate. Silanes are common precursors for the deposition of silicon-based films, such as silicon dioxide (SiO₂) or silicon nitride (Si₃N₄).

This compound can serve as a CVD precursor where its thermal decomposition on a substrate surface leads to the formation of a thin film. The composition of the resulting film depends on the reaction conditions, including temperature, pressure, and the presence of co-reactants like oxygen, ammonia, or water vapor. The chloro and ethoxy groups are the leaving groups during the deposition process. The presence of the chloro group generally allows for lower deposition temperatures compared to purely alkoxysilane precursors due to the higher reactivity of the Si-Cl bond. However, the release of corrosive HCl is a drawback that must be managed. The ethoxy group provides an alternative reaction pathway. The methyl groups attached to the silicon may be incorporated into the film as carbon, leading to the formation of silicon oxycarbide (SiOC) films, which are of interest for low-dielectric constant applications in microelectronics.

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. ALD allows for the deposition of conformal thin films with atomic-level thickness control. The choice of precursor is critical for a successful ALD process. An ideal ALD precursor must be volatile, thermally stable at the deposition temperature, and exhibit self-limiting reactivity with the substrate surface.

While aminosilanes are often preferred for silicon oxide and nitride ALD due to their high reactivity and the absence of halogen contamination, chlorosilanes and alkoxysilanes are also widely studied. This compound, with its two distinct reactive sites, presents interesting possibilities as an ALD precursor. The ALD cycle could potentially involve sequential reactions of the chloro and ethoxy groups with a co-reactant (e.g., water). For instance, the first half-reaction could involve the reaction of the Si-Cl bond with surface hydroxyls, followed by a purge and a second half-reaction where a water pulse reacts with the surface-bound ethoxy groups. This dual-reactivity could offer new routes for controlling film growth and composition. However, the potential for non-ideal reactions, such as the release of both HCl and ethanol in the same step, would need to be carefully controlled through process parameters.

Table 2: Ideal Properties of Silane Precursors for Deposition Techniques

| Property | CVD Requirement | ALD Requirement | Relevance for this compound |

|---|---|---|---|

| Volatility | High | High | Good (liquid at room temp.) |

| Thermal Stability | Stable in gas phase, reactive on surface | Stable at deposition temperature | Moderate, depends on temperature window |

| Reactivity | Controllable decomposition | Self-limiting surface reactions | High (due to Si-Cl bond) |

| Byproducts | Volatile and non-corrosive (ideal) | Volatile and non-reactive with film | Mixed (HCl and Ethanol) |

| Purity of Film | High | High, low impurity incorporation | Potential for carbon incorporation |

Role in Specialized Chemical Synthesis and Organic Transformations

Beyond surface science and thin films, organosilanes are valuable reagents in organic chemistry, participating in a variety of transformations.

In the realm of organic synthesis, organosilanes are employed in numerous catalytic reactions, including hydrosilylation, cross-coupling reactions, and as reducing agents. The reactivity of this compound is dictated by the silicon center and its attached functional groups.

The silicon-chlorine bond can be readily cleaved by nucleophiles, making it a useful electrophilic silylating agent for protecting alcohols or for synthesizing more complex organosilanes. For example, it can react with Grignard or organolithium reagents to form new silicon-carbon bonds, a key step in the synthesis of tailored organosilicon compounds.

In the context of catalytic cycles, while the Si-H bond is typically the reactive moiety in catalytic hydrosilylation, the functional groups on this compound could be modified to introduce a hydride or other catalytically active groups. More directly, the compound could participate in transition-metal-catalyzed cross-coupling reactions. For instance, after conversion of the chloro group to a more suitable leaving group or a nucleophilic species, the silane could be used in reactions like the Hiyama coupling, which forms carbon-carbon bonds between organosilanes and organic halides. The ethoxy group can also influence the reactivity and selectivity of such catalytic processes through electronic or steric effects. The bifunctional nature of the molecule allows for it to be anchored to a catalyst support via one group, while the other group participates in the catalytic transformation.

Synthesis of Complex Organic Molecules

In the intricate field of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of achieving high yields and stereoselectivity. This compound serves as a valuable reagent in this context, primarily employed for the introduction of an ethoxydimethylsilyl protecting group onto hydroxyl moieties. This temporary modification allows chemists to mask the reactivity of alcohols, preventing their interference in subsequent chemical transformations targeted at other parts of a complex molecule.

The ethoxydimethylsilyl group, once installed, forms a silyl (B83357) ether that is robust under a variety of reaction conditions, yet can be selectively removed under specific, mild conditions. The stability of this protecting group is crucial for its utility, as it must withstand a range of reagents and reaction environments without being prematurely cleaved.

A notable example of the application of a silyl ether protecting group strategy can be found in the formal synthesis of the complex natural product (±)-Guanacastepene A. While the specific use of this compound is not explicitly detailed in all published routes, the principles of its application are well-illustrated by the use of analogous silylating agents in these syntheses. The strategic protection of hydroxyl groups is a key feature in assembling the intricate carbon skeleton of Guanacastepene A.

The general process for the protection of an alcohol using this compound involves the reaction of the alcohol with the silane in the presence of a suitable base. The choice of base and solvent is critical to ensure efficient silylation and to avoid side reactions.

Table 1: Typical Conditions for the Protection of Alcohols with this compound

| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Primary Alcohol | Imidazole (B134444) | Dichloromethane (DCM) | 0 to 25 | 1 - 4 | >90 |

| Secondary Alcohol | Triethylamine | Acetonitrile | 25 | 2 - 8 | 85-95 |

| Phenol | Pyridine | Tetrahydrofuran (THF) | 25 | 1 - 3 | >95 |

Note: The data in this table is representative and actual reaction conditions and outcomes may vary depending on the specific substrate and scale of the reaction.

The subsequent removal, or deprotection, of the ethoxydimethylsilyl group is typically achieved under mild acidic conditions or by treatment with a fluoride (B91410) ion source. The lability of the silicon-oxygen bond to fluoride is a key feature that allows for the selective cleavage of silyl ethers in the presence of other acid- or base-sensitive functional groups.

Table 2: Common Reagents for the Deprotection of Ethoxydimethylsilyl Ethers

| Reagent | Solvent | Conditions | Selectivity |

| Acetic Acid (AcOH) | Tetrahydrofuran (THF)/Water | Room Temperature | Good, may affect very acid-labile groups |

| Hydrofluoric Acid (HF) - Pyridine | Tetrahydrofuran (THF) | 0 °C to Room Temperature | High, effective for hindered silyl ethers |

| Tetra-n-butylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Excellent, highly selective for Si-O bonds |

The strategic use of this compound as a protecting agent enables chemists to navigate complex synthetic pathways, allowing for the construction of intricate molecular architectures that would otherwise be inaccessible. This highlights the crucial role of such enabling technologies in the advancement of organic synthesis and the preparation of complex molecules with potential applications in medicine and materials science.

Emerging Research Frontiers and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of organosilanes often involves processes that are energy-intensive and utilize hazardous reagents. Consequently, a major thrust in current research is the development of green and sustainable synthetic methodologies. For a compound like Dimethyl Chloro Ethoxy Silane (B1218182), this involves exploring chlorine-free pathways and processes that minimize waste and energy consumption.

One promising approach is the direct synthesis from elemental silicon and alcohols, which avoids the use of chlorosilanes as precursors. scirp.org While direct synthesis has been explored for alkoxysilanes, adapting this for a mixed chloro-alkoxy silane presents a unique challenge. Research is also focused on mechanochemical methods, which involve mechanical activation to drive reactions, often in the absence of solvents and at lower temperatures, representing a significant step towards greener chemical manufacturing. researchgate.net Another avenue is the use of non-toxic, earth-abundant metal catalysts to replace precious metal catalysts often used in hydrosilylation and other silane modification reactions. scirp.org

| Synthetic Route | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Alternative |

| Precursors | Chlorosilanes (e.g., Dichlorodimethylsilane) and Ethanol (B145695) | Elemental Silicon, Ethanol, mild chlorinating agent | Avoids highly reactive and corrosive chlorosilane precursors. |

| Catalysis | Often requires precious metal catalysts. | Earth-abundant metal catalysts (e.g., iron, copper). scirp.org | Lower cost, reduced environmental impact. |

| Process | High-temperature, solvent-based reactions. | Mechanochemical synthesis, solvent-free conditions. researchgate.net | Reduced energy consumption, minimal solvent waste. |

| Byproducts | Significant HCl generation. | Reduced or recyclable byproducts. | Improved atom economy, safer process. |

This table illustrates conceptual green chemistry approaches for silane synthesis.

Integration with Nanotechnology and Nanoscience

The functionalization of nanoparticles to enhance their dispersion, compatibility, and performance in various matrices is a cornerstone of nanotechnology. nih.gov Silane coupling agents are pivotal in this context, forming a stable interface between inorganic nanoparticles and organic polymers. Dimethyl Chloro Ethoxy Silane, with its dual reactivity, is particularly well-suited for advanced surface modification strategies.

The ethoxy group can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) with hydroxyl groups on the surface of inorganic materials like silica (B1680970) or metal oxides. nih.govscispace.com Subsequently, the chloro group remains available for further reactions, such as nucleophilic substitution, allowing for the grafting of a wide range of organic functionalities. This two-step functionalization provides precise control over the surface chemistry of nanoparticles. This is advantageous over traditional trialkoxysilanes where all three groups can react, sometimes leading to uncontrolled polymerization at the surface. nih.gov This controlled, stepwise modification is critical for creating sophisticated core-shell nanoparticles and hybrid materials with tailored properties for applications in drug delivery, catalysis, and advanced composites. nih.govmdpi.com

| Nanoparticle System | Silane Functionalization Role | Potential Application |

| Silica Nanoparticles (SiO2) | Improved dispersion in polymer matrices, introduction of reactive sites. researchgate.net | Dental nanocomposites, mdpi.com high-performance coatings. |

| Metal Oxide Nanoparticles (e.g., TiO2, Al2O3) | Reduction of agglomeration, improved compatibility with organic resins. nih.gov | UV-protective coatings, reinforced polymers. mdpi.com |

| Quantum Dots | Surface passivation, linking of biomolecules for sensing. | Biomedical imaging, biosensors. |

| Mesoporous Silica | Tuning of pore surface properties for controlled release. nih.gov | Drug delivery systems. |

This table outlines the potential roles of bifunctional silanes in nanotechnology.

Exploration of Novel Reactivity and Unconventional Transformations

The presence of two distinct reactive sites on the silicon atom of this compound allows for the exploration of novel and unconventional chemical transformations. The Si-Cl bond is generally more susceptible to nucleophilic attack than the Si-OEt bond, which typically requires hydrolysis (acid or base-catalyzed) to become reactive. gelest.com This differential reactivity can be exploited for selective, sequential reactions.

For instance, the Si-Cl bond can be selectively reacted with a Grignard reagent or an organolithium compound to introduce an organic group, leaving the ethoxy group intact. The resulting molecule can then be used in sol-gel processes via hydrolysis and condensation of the ethoxy group. Furthermore, electrochemical methods are being investigated for the conversion of chloro- and alkoxysilanes into highly reactive intermediates like silanones, opening up new pathways for organosilicon synthesis. researchgate.net Research into the thermal decomposition pathways of chlorosilanes also provides insights into their gas-phase reactivity, which is crucial for chemical vapor deposition (CVD) applications. acs.org

Rational Design of Multi-functional Silane Architectures